

A Comparative Guide to 2-Phenyloxazole and 2-Phenylbenzoxazole: Properties and Applications

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Compound of Interest

Compound Name: 2-Phenyloxazole

Cat. No.: B1349099

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For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related heterocyclic compounds is paramount for designing effective molecular probes and therapeutic agents. This guide provides a detailed comparison of **2-phenyloxazole** and 2-phenylbenzoxazole, focusing on their physicochemical properties, pharmacological activities, and the experimental protocols used to evaluate them.

2-Phenyloxazole and 2-phenylbenzoxazole are heterocyclic compounds that share a common phenyl-substituted oxazole core. However, the fusion of a benzene ring in 2-phenylbenzoxazole creates a more rigid and extended aromatic system, significantly influencing its physical and biological properties. This guide will delve into these differences, supported by experimental data, to inform research and development in medicinal chemistry and materials science.

Physicochemical Properties: A Tale of Two Scaffolds

The addition of the benzo- group to the oxazole ring in 2-phenylbenzoxazole results in a notable increase in molecular weight, melting point, and boiling point, reflecting stronger intermolecular forces in the solid and liquid states. Both compounds exhibit poor solubility in water.

Property	2-Phenyloxazole	2-Phenylbenzoxazole
Molecular Formula	C ₉ H ₇ NO	C ₁₃ H ₉ NO
Molecular Weight	145.16 g/mol [1]	195.22 g/mol [2]
Melting Point	Data for the parent compound is not consistently available; a derivative, 2-methyl-4-phenyloxazole, has a melting point of 42.5 °C[3].	100-104 °C[2][4]
Boiling Point	Data for the parent compound is not consistently available; a derivative, 2-methyl-4-phenyloxazole, has a boiling point of 265.5 °C at 760 mmHg[3].	314 - 317 °C[4]
Water Solubility	Insoluble (inferred from derivatives)[5]	Insoluble[4][6]
Appearance	Not consistently available for the parent compound.	White to light yellow powder/crystal[2][4]

Pharmacological Activities and Quantitative Comparison

Both **2-phenyloxazole** and 2-phenylbenzoxazole scaffolds are privileged structures in medicinal chemistry, serving as the foundation for a wide array of biologically active molecules. While direct comparative studies on the parent compounds are limited, the activities of their derivatives provide valuable insights into their potential applications.

2-Phenylbenzoxazole derivatives have demonstrated a broad spectrum of activities, including:

- **Anticancer Activity:** Certain derivatives show cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3)[7]. Some fluorosulfate derivatives have shown significant cytotoxicity against MCF-7 cells[7].

- **Tyrosinase Inhibition:** Phenolic derivatives of 2-phenylbenzoxazole are potent inhibitors of mushroom tyrosinase, with some compounds exhibiting IC50 values in the nanomolar range, significantly more potent than the standard inhibitor, kojic acid[8].
- **Antimicrobial and Antifungal Activity:** Various substituted 2-phenylbenzoxazoles have been synthesized and shown to possess antibacterial and antifungal properties[9].

2-Phenyloxazole derivatives have been investigated for:

- **Analgesic and Anti-inflammatory Activity:** The oxazole nucleus is present in some non-steroidal anti-inflammatory agents.
- **Antiprotozoal Activity:** Certain 2-amino-4-phenyloxazole derivatives have shown significant in vitro activity against *Giardia lamblia* and *Trichomonas vaginalis*.

The following table summarizes some reported IC50 values for derivatives of both compounds, highlighting their therapeutic potential.

Compound Class	Target/Assay	IC50 Value	Reference
2-Phenylbenzoxazole derivative (Compound 3)	Mushroom Tyrosinase Inhibition	0.51 μ M	[8][10]
2-Phenylbenzoxazole derivative (Compound 8)	Mushroom Tyrosinase Inhibition	2.22 μ M	[11]
2-Phenylbenzoxazole derivative (Compound 13)	Mushroom Tyrosinase Inhibition	3.50 μ M	[11]
2-Phenylbenzoxazole derivative (BOSo)	MCF-7 Breast Cancer Cell Line	Not explicitly stated, but showed significant cytotoxicity	[7]
2-Phenylbenzoxazole derivative (Compound 20)	Monoacylglycerol Lipase (MAGL) Inhibition	7.6 nM	[12]
2-Amino-4-(p-benzoyloxyphenyl)-oxazole	Giardia lamblia	1.17 μ M	
2-Amino-4-(p-bromophenyl)-oxazole	Trichomonas vaginalis	1.89 μ M	

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are methodologies for key biological assays relevant to the activities of these compounds.

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Principle: The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, catalyzed by mushroom tyrosinase. The absorbance of dopachrome is measured spectrophotometrically.

Materials:

- Mushroom Tyrosinase
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Test compounds (2-phenylbenzoxazole derivatives)
- Kojic acid (positive control)
- Phosphate buffer (pH 6.8)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
- In a 96-well plate, add the phosphate buffer, test compound solution (or control), and mushroom tyrosinase solution.
- Pre-incubate the plate at a specified temperature (e.g., 25 °C) for a short period (e.g., 10 minutes).
- Initiate the reaction by adding the L-DOPA solution to all wells.
- Measure the absorbance at 475-510 nm in a kinetic mode for a defined period (e.g., 30-60 minutes).
- The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the uninhibited control.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is a preliminary screening tool to assess the antimicrobial activity of the synthesized compounds.

Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Materials:

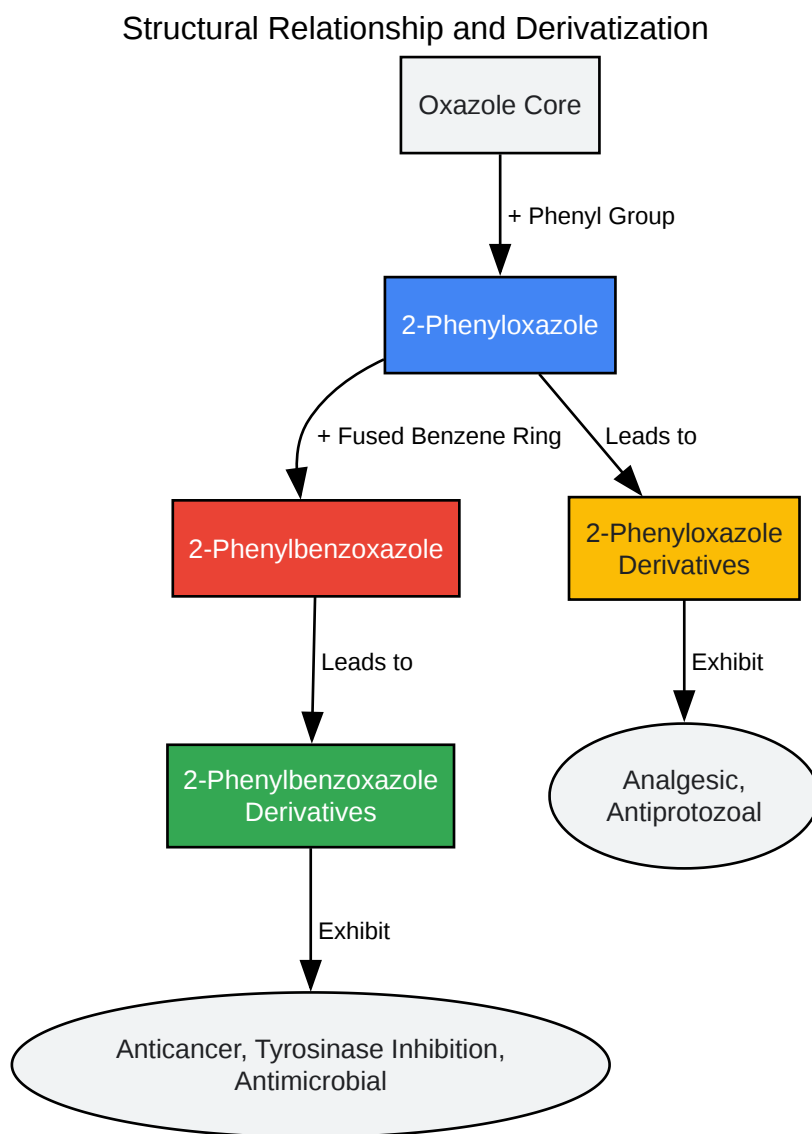
- Nutrient agar (e.g., Mueller-Hinton Agar)
- Standardized microbial inoculum (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Test compounds (2-phenylbenzoxazole or **2-phenyloxazole** derivatives)
- Standard antibiotic (positive control, e.g., Ciprofloxacin)
- Solvent control (e.g., DMSO)
- Sterile Petri dishes, swabs, and well cutter

Procedure:

- Prepare and pour molten nutrient agar into sterile Petri dishes and allow it to solidify.
- Inoculate the agar surface evenly with the microbial suspension using a sterile swab.
- Create uniform wells in the agar using a sterile cork borer.
- Add a defined volume of the test compound solution, positive control, and solvent control to separate wells.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
- Measure the diameter of the zone of inhibition in millimeters.

Visualizing Molecular Logic and Pathways

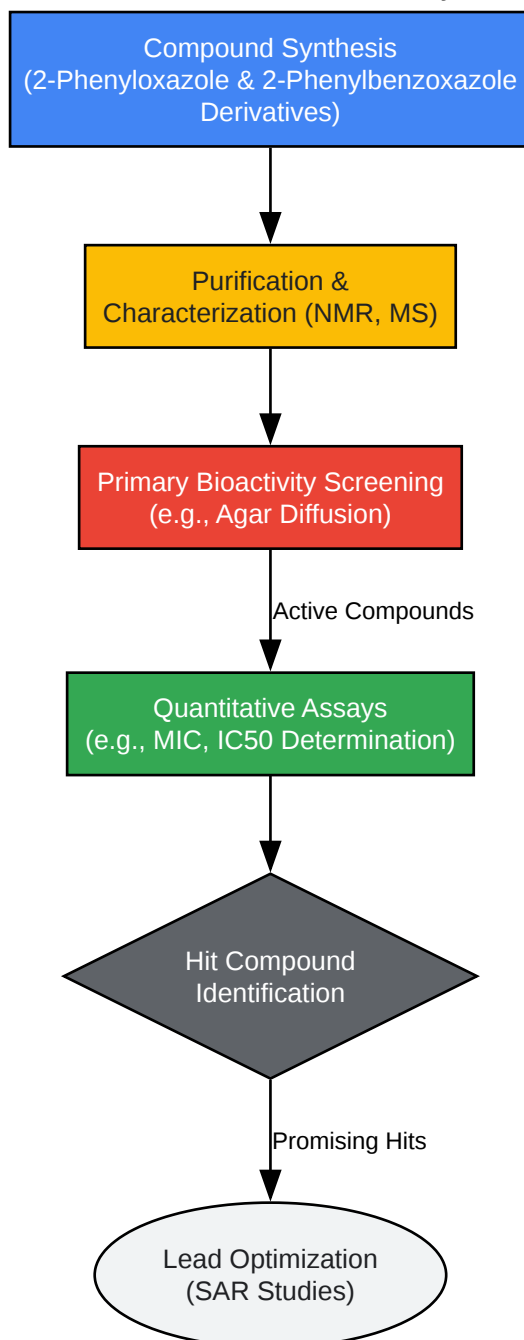
To better understand the relationship between these compounds and their biological context, diagrams generated using Graphviz (DOT language) are provided below.



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Caption: Structural evolution from the oxazole core to the bioactive derivatives.

Experimental Workflow for Bioactivity Screening



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Caption: A typical workflow for discovering and optimizing bioactive compounds.

In conclusion, while **2-phenyloxazole** and 2-phenylbenzoxazole share a common structural motif, the benzannulated analog offers a more extensive platform for developing compounds with a diverse range of biological activities, particularly in the areas of anticancer and enzyme

inhibition. The enhanced planarity and electron delocalization of the 2-phenylbenzoxazole scaffold likely contribute to its favorable interactions with various biological targets. Further comparative studies on the parent molecules and their systematically modified derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

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